3-[2-(N-Benzyl)pyrrolyl] acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(N-Benzyl)pyrrolyl] acrylic acid: is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of a pyrrole ring substituted with a benzyl group and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid typically involves the reaction of pyrrole derivatives with benzyl halides under basic conditions. The acrylic acid moiety can be introduced through a subsequent reaction with an appropriate acrylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-[2-(N-Benzyl)pyrrolyl] acrylic acid is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring can participate in π-π interactions, while the acrylic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-[2-(N-Methyl)pyrrolyl] acrylic acid
- 3-[2-(N-Phenyl)pyrrolyl] acrylic acid
- 3-[2-(N-Benzyl)pyrrolyl] propionic acid
Comparison:
- 3-[2-(N-Methyl)pyrrolyl] acrylic acid: Similar structure but with a methyl group instead of a benzyl group, leading to different steric and electronic properties.
- 3-[2-(N-Phenyl)pyrrolyl] acrylic acid: The phenyl group introduces additional aromatic interactions, potentially altering the compound’s reactivity and binding properties.
- 3-[2-(N-Benzyl)pyrrolyl] propionic acid: The propionic acid moiety changes the acidity and reactivity compared to the acrylic acid moiety.
3-[2-(N-Benzyl)pyrrolyl] acrylic acid stands out due to its unique combination of a benzyl-substituted pyrrole ring and an acrylic acid moiety, offering a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13NO2 |
---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
(E)-3-(1-benzylpyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,16,17)/b9-8+ |
InChI-Schlüssel |
FAQBKSZZQDTEOJ-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C=CC=C2/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.